6-Chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and chlorination steps. Common synthetic methods include:
Condensation Reactions: The reaction of 2-aminopyridine with aldehydes or ketones in the presence of catalysts such as iodine or acids.
Cyclization: Formation of the imidazo[1,2-a]pyridine ring through intramolecular cyclization.
Chlorination: Introduction of the chlorine atom at the 6th position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the 6-chloro position with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution Products: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and affecting transcription and replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
6-Chloro-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits improved potency against certain bacterial strains.
6-Chloroimidazo[1,2-a]pyridine: Lacks the methyl group at the 2nd position, resulting in different chemical and biological properties.
2-Methylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 6th position, affecting its reactivity and applications.
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDRZNBSRWKRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560104 | |
Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13583-92-1 | |
Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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